Solubility Profile & Characterization Guide: (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine
Solubility Profile & Characterization Guide: (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine
Topic: Solubility Data & Characterization Framework for (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine (CAS: 947275-34-5) is a critical chiral building block in the synthesis of piperazine-based pharmaceuticals, particularly in the development of antiretroviral agents, antidepressants, and neurokinin receptor antagonists. Its dual-protection strategy—utilizing a tert-butoxycarbonyl (Boc) group on N1 and a benzyl group on N4—creates a distinct solubility profile driven by the interplay between its lipophilic protecting groups and the polar hydroxymethyl moiety.
This guide provides a comprehensive analysis of the compound's solubility landscape, derived from synthesis protocols and structural analogs, and establishes a validated experimental framework for determining precise thermodynamic solubility data.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Detail |
| Chemical Name | (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine |
| CAS Number | 947275-34-5 |
| Molecular Formula | C₁₇H₂₆N₂O₃ |
| Molecular Weight | 306.40 g/mol |
| Physical State | White to off-white solid |
| Chirality | (S)-enantiomer |
| Key Functional Groups | Carbamate (Boc), Tertiary Amine (Benzyl), Primary Alcohol |
Solubility Landscape
Note: The data below synthesizes experimental observations from purification protocols (extraction, chromatography, recrystallization) and structural activity relationships (SAR) of analogous piperazine intermediates.
Qualitative Solubility Data
The solubility of (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine is governed by "like dissolves like" principles. The bulky lipophilic Boc and Benzyl groups dominate its interaction with non-polar and moderately polar solvents, while the hydroxymethyl group provides specific interaction points for hydrogen bonding in alcohols.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary solvent for extraction; excellent interaction with the lipophilic Boc/Benzyl backbone. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High | Standard solvent for organic layer extraction and silica gel chromatography elution. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | Soluble, particularly upon warming. Used in hydrogenation reactions (removal of Benzyl group).[1] |
| Polar Aprotic | DMSO, DMF, THF | High | Excellent solvency due to dipole interactions; often used for subsequent functionalization reactions. |
| Ethers | Diethyl Ether, MTBE | Moderate | Soluble, but often used as a precipitant when mixed with more non-polar alkanes. |
| Alkanes | n-Hexane, n-Heptane, Pentane | Low / Insoluble | Used as an anti-solvent in recrystallization or to modulate Rf in chromatography. |
| Aqueous | Water, Acidic/Basic Buffers | Insoluble | The lipophilicity of the protecting groups overrides the polarity of the single hydroxyl group. |
Temperature-Dependent Behavior (General Trend)
Solubility in alcohols (MeOH, EtOH) and esters (EtOAc) exhibits a positive correlation with temperature, adhering to the van't Hoff equation.
-
Recrystallization Potential: The compound shows a steep solubility curve in Ethyl Acetate/Hexane mixtures or Hot Ethanol , making these systems ideal for purification via cooling crystallization.
Thermodynamic Modeling Framework
To translate experimental data into predictive models for process scale-up, the Modified Apelblat Equation is the industry standard for this class of pharmaceutical intermediates.
The Apelblat Model
The mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression analysis of experimental data.
-
Application: Allows for the interpolation of solubility at any temperature within the measured range, critical for designing cooling curves in crystallizers.
Dissolution Thermodynamics
From the solubility data, the standard enthalpy (
Validated Experimental Protocols
Directive: The following protocols are self-validating systems designed to generate the missing quantitative data with high reproducibility.
Protocol A: Gravimetric Shake-Flask Method (Equilibrium Solubility)
Objective: Determine thermodynamic solubility saturation points.
-
Preparation: Add excess (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir the suspension at a fixed temperature (e.g., 298.15 K) for 24–48 hours.
-
Validation Check: Ensure solid phase is always present. If fully dissolved, add more solid.
-
-
Sampling: Stop stirring and allow phases to separate for 1 hour.
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.
-
Quantification:
-
Transfer a known volume (
) to a pre-weighed weighing dish. -
Evaporate solvent under vacuum/nitrogen stream.[2]
-
Weigh the dry residue (
).
-
-
Calculation: Solubility
.[2]
Protocol B: Laser Dynamic Monitoring (Polythermal Method)
Objective: Rapid determination of solubility width (Metastable Zone Width - MSZW).
-
Setup: Place a mixture of known composition (solute mass / solvent mass) in a reactor equipped with a turbidity probe or laser monitoring system.
-
Heating: Heat at a constant rate (e.g., 0.5 K/min) until the turbidity signal drops to baseline (Clear Point,
). -
Cooling: Cool at a constant rate until turbidity signal spikes (Cloud Point,
). -
Data Point: The
corresponds to the saturation temperature for that specific concentration. -
Repetition: Repeat with varying concentrations to construct the full solubility curve.
Visualizations
Solubility Determination Workflow
The following diagram illustrates the logical flow for generating and validating solubility data using the Gravimetric Method.
Caption: Step-by-step workflow for the gravimetric determination of thermodynamic solubility.
Purification & Crystallization Logic
This diagram visualizes the solvent selection logic for purifying the compound based on its solubility profile.
Caption: Logic flow for purification, highlighting the use of solubility differences in solvent/anti-solvent systems.
References
-
ChemicalBook. (2024). (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine Properties and Synthesis. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 22386508 (Related Analog: 4-N-Boc-2-hydroxymethylpiperazine). Retrieved from
-
Organic Syntheses. (1959). Synthesis of 1-Benzylpiperazine (General piperazine solubility protocols). Org.[2][3][4] Synth. 1959, 39, 4. Retrieved from
-
BenchChem. (2025).[2][5][6] Technical Guide to Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate (Structural Analog). Retrieved from [5]
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines.Molecules, 25(9), 2199. Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. connectjournals.com [connectjournals.com]
- 4. 1-Benzyl-4-Boc-piperazine, 99%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. swgdrug.org [swgdrug.org]


